molecular formula C18H17NO4 B4110118 1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3-nitrobenzoate

1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3-nitrobenzoate

Cat. No.: B4110118
M. Wt: 311.3 g/mol
InChI Key: ADMBASVNSCLMEU-UHFFFAOYSA-N
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Description

The compound “1-methyl-5,6,7,8-tetrahydro-2-naphthalenyl 3-nitrobenzoate” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “1-methyl-5,6,7,8-tetrahydro” part suggests that the compound has a methyl group attached to one of the carbon atoms in the naphthalene structure, and that four of the carbon atoms in the naphthalene structure are saturated (i.e., they are part of single bonds rather than double bonds). The “3-nitrobenzoate” part suggests that the compound also contains a nitrobenzoate group, which consists of a benzene ring with a nitro group (-NO2) and a carboxylate group (-COO-) attached .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of naphthalene, methyl, and nitrobenzoate. Naphthalene is a flat, aromatic molecule, while the tetrahydro modification would make part of the molecule saturated and possibly not flat. The methyl group would be a simple -CH3 group attached to one of the carbon atoms in the naphthalene structure. The nitrobenzoate group would be a benzene ring with a nitro group and a carboxylate group attached .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The nitro group could potentially be reduced to an amino group, and the carboxylate group could react with acids or bases. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of the nitrobenzoate group could make the compound more polar and potentially more reactive. The compound could also have aromatic properties due to the presence of the naphthalene and benzene rings .

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. The properties of the compound would depend on the specific functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many naphthalene derivatives are toxic and potentially carcinogenic. The nitro group can be explosive under certain conditions. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of naphthalene derivatives and other polycyclic aromatic hydrocarbons is an active area of research, due to their interesting chemical properties and potential applications in various fields. Future research could involve studying the properties of this specific compound, developing methods for its synthesis, and exploring its potential applications .

Properties

IUPAC Name

(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12-16-8-3-2-5-13(16)9-10-17(12)23-18(20)14-6-4-7-15(11-14)19(21)22/h4,6-7,9-11H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMBASVNSCLMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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